5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5/c1-10-9-12(19-8-7-11-5-3-2-4-6-11)23-14(20-10)21-13(22-23)15(16,17)18/h2-6,9,19H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKYPFWTPDNFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NCCC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Ethyl Acetoacetate
Reacting 3-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid under reflux conditions yields 7-hydroxy-5-methyl-2-(trifluoromethyl)triazolo[1,5-a]pyrimidine. The trifluoromethyl group is introduced either via pre-functionalized β-keto esters or through post-condensation modifications.
Reaction Conditions
This step is critical for establishing the methyl and trifluoromethyl substituents at the 5- and 2-positions, respectively.
Chlorination of the Hydroxy Intermediate
The hydroxyl group at position 7 of the triazolopyrimidine core is replaced with chlorine to enhance reactivity for subsequent amination. Phosphorus oxychloride (POCl₃) is the reagent of choice, often used in excess under reflux conditions.
POCl₃-Mediated Chlorination
Heating the hydroxy-triazolopyrimidine with POCl₃ at 110°C for 4–6 hours produces the 7-chloro intermediate. Catalytic amounts of N,N-dimethylformamide (DMF) may accelerate the reaction.
Optimized Protocol
-
Molar Ratio : 1:5 (hydroxy intermediate : POCl₃)
-
Side Products : Phosphorylated byproducts, mitigated by thorough aqueous workup.
Amination with 2-Phenylethylamine
The final step involves nucleophilic substitution of the chlorine atom with 2-phenylethylamine. This step requires careful control of base and solvent to prevent decomposition of the amine or triazolopyrimidine core.
Conventional Amination
The chloro intermediate is reacted with 2-phenylethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) with a mild base (K₂CO₃) at 80–100°C.
Key Parameters
Microwave-Assisted Amination
Microwave irradiation significantly reduces reaction times. A protocol adapted from Evitachem and ACS Omega involves:
Purification and Characterization
Workup Procedures
Analytical Data
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 3.71 (t, 2H, -CH₂NH-), 2.91 (t, 2H, Ph-CH₂), 2.42 (s, 3H, CH₃).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Conventional Amination | High reproducibility | Long reaction time | 85–90% |
| Microwave-Assisted | Rapid synthesis | Specialized equipment | 82–88% |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, amines, and organometallic compounds can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydro derivatives or amines.
Substitution: Formation of substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
Introduction to 5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
This compound is a heterocyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological activity and potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is C15H15F3N4. Its structure includes a triazole ring fused with a pyrimidine moiety, which is known for conferring specific pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance:
- Case Study : A study demonstrated that derivatives of triazolopyrimidine compounds effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and efficacy against bacteria and fungi.
- Case Study : In vitro tests showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent.
Neurological Applications
Research into the neurological effects of this compound has revealed its potential as a neuroprotective agent. It may modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells.
- Case Study : Experimental models of neurodegeneration indicated that treatment with this compound reduced neuronal cell death and improved cognitive function in mice subjected to induced oxidative stress.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated as well. It appears to inhibit pro-inflammatory cytokine production and may serve as an adjunct therapy for inflammatory diseases.
- Case Study : A recent publication highlighted the compound's ability to significantly reduce levels of TNF-alpha and IL-6 in animal models of inflammation.
Mechanism of Action
The mechanism of action of “5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Modulation: The compound may interact with specific receptors, altering their signaling pathways and physiological responses.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Trifluoromethyl vs. Chloro/Methyl : The trifluoromethyl group at position 2 (target compound) increases electronegativity and metabolic stability compared to chloro or methyl groups .
Biological Activity
5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the triazolopyrimidine class. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The presence of both trifluoromethyl and phenylethyl groups suggests unique pharmacological properties that warrant detailed investigation.
- IUPAC Name : 5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- CAS Number : 946203-54-9
- Molecular Weight : 321.30 g/mol
- InChI Key : InChI=1S/C15H14F3N5/c1-10-9-12(19-8-7-11-5-3-2-4-6-11)23-14(20-10)21-13(22-23)15(16,17)18/h2-6,9,19H,7-8H2,1H3
Research indicates that compounds within the triazolopyrimidine class often exhibit a range of biological activities including:
- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
- Neuroprotective Effects : Certain triazolopyrimidines have been investigated for their ability to protect neuronal cells from damage caused by neurotoxins.
- Adenosine Receptor Modulation : Compounds with similar structures have been studied for their interactions with adenosine receptors, which play a critical role in various physiological processes.
Antitumor Activity
A study demonstrated that derivatives of triazolopyrimidine exhibited significant activity against various cancer cell lines. For instance, a compound structurally similar to this compound showed reduced proliferation in human thyroid cancer cells by inhibiting key signaling pathways such as AKT and PDK1 .
Neuroprotective Effects
In vitro studies have reported that certain triazolopyrimidine derivatives can enhance cell viability in neuronal models exposed to neurotoxic agents like MPP+ and methamphetamine. These effects were attributed to receptor-mediated mechanisms involving adenosine receptors .
Comparative Table of Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes for 5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
A1. Synthesis typically involves multi-step protocols, such as:
- Step 1: Formation of the triazole-pyrimidine core via cyclization reactions (e.g., Michael addition or condensation of 1,2,4-triazol-5-amine with α,β-unsaturated ketones) .
- Step 2: Functionalization at the 7-position using nucleophilic aromatic substitution (e.g., reacting with 2-phenylethylamine under reflux in ethanol or THF) .
- Step 3: Introduction of the trifluoromethyl group via halogen exchange or direct fluorination .
Critical Parameters:
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-synthesis purification .
- Temperature: Reactions often proceed at 60–100°C to balance kinetics and side-product formation .
- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve regioselectivity .
Yield Optimization:
| Condition | Yield Range | Purity (HPLC) | Reference |
|---|---|---|---|
| Ethanol, 60°C, 3h | 33–55% | >95% | |
| DMF, 100°C, 24h | 45–60% | 90–93% |
Q. Q2. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
A2. Key methods include:
- NMR Spectroscopy:
- ¹H/¹³C-NMR confirms substituent positions (e.g., methyl at C5, trifluoromethyl at C2). Aromatic protons near 7.0–8.5 ppm indicate phenylethyl and triazole ring integration .
- 19F-NMR verifies the trifluoromethyl group (-CF₃) at δ -60 to -70 ppm .
- Mass Spectrometry (HRMS): Exact mass (e.g., C₁₅H₁₄F₃N₅) should match theoretical values within 3 ppm .
- X-ray Crystallography: Resolves bond angles and intermolecular interactions (e.g., π-π stacking in the triazole ring) .
Common Pitfalls:
- Impurities from incomplete fluorination can skew 19F-NMR results. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for triazolo-pyrimidine derivatives?
A3. Discrepancies arise from:
- Target Selectivity: The trifluoromethyl group enhances lipophilicity, favoring membrane-bound targets (e.g., kinases), while the phenylethyl group may modulate GPCR interactions .
- Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram+ vs. Gram-) alter efficacy .
Experimental Design Recommendations:
Dose-Response Profiling: Test IC₅₀ values across 0.1–100 µM to identify off-target effects.
Kinase Screening Panels: Use platforms like Eurofins KinaseProfiler™ to quantify inhibition of EGFR, VEGFR, etc. .
Comparative SAR: Modify substituents (e.g., replace trifluoromethyl with Cl or OCH₃) to isolate structure-activity relationships .
Q. Q4. How can computational modeling predict binding modes of this compound with biological targets, and what limitations exist?
A4.
- Docking Studies: Tools like AutoDock Vina or Schrödinger predict interactions with enzymes (e.g., dihydroorotate dehydrogenase, DHODH) .
- Key Interactions:
- Trifluoromethyl group forms hydrophobic contacts with active-site residues.
- Phenylethylamine moiety engages in π-cation interactions .
- MD Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 50–100 ns trajectories .
Limitations:
- Accuracy depends on target structure resolution (X-ray vs. homology models).
- Solvent effects (e.g., explicit water models) are computationally intensive .
Q. Q5. What methodologies address low solubility and bioavailability challenges in in vivo studies?
A5.
- Formulation Strategies:
- Nanoparticle Encapsulation: PLGA or liposomal systems improve aqueous solubility .
- Prodrug Design: Introduce phosphate or ester groups at the 7-amine for enzymatic activation .
- Pharmacokinetic Profiling:
- ADME Assays: Microsomal stability (e.g., rat liver microsomes) and Caco-2 permeability predict oral bioavailability .
Q. Q6. How do researchers reconcile conflicting spectral data (e.g., NMR shifts) across studies?
A6. Contradictions arise from:
- Solvent Effects: CDCl₃ vs. DMSO-d6 alter proton chemical shifts by 0.2–0.5 ppm .
- Tautomerism: Triazole rings exhibit keto-enol tautomerism, shifting signals for NH and adjacent protons .
Resolution Workflow:
Standardize Conditions: Use identical solvent, temperature, and concentration.
2D NMR (COSY, HSQC): Assign ambiguous peaks via correlation spectroscopy .
Cross-Validate: Compare with XRD data (e.g., bond lengths confirm substituent positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
